Tetracyclo(7.1.0.02,4.05,7)decane(1alpha,2alpha,4alpha,5beta,7alpha,9alpha)-
Description
Tetracyclo(7.1.0.0²,⁴.0⁵,⁷)decane(1α,2α,4α,5β,7α,9α)- (CAS: 62279-36-1) is a polycyclic hydrocarbon with a highly strained tetracyclic framework. Its molecular formula is C₁₀H₁₄, with a molar mass of 134.22 g/mol . The compound features a bicyclo[7.1.0]decane core fused with additional rings, resulting in a unique stereochemical arrangement: 1α,2α,4α,5β,7α,9α. This stereochemistry imparts distinct geometric and electronic properties, influencing its reactivity and stability compared to other bicyclic or tricyclic analogs .
Properties
CAS No. |
62279-40-7 |
|---|---|
Molecular Formula |
C10H14 |
Molecular Weight |
134.22 g/mol |
IUPAC Name |
tetracyclo[7.1.0.02,4.05,7]decane |
InChI |
InChI=1S/C10H14/c1-5-2-7(5)9-4-10(9)8-3-6(1)8/h5-10H,1-4H2 |
InChI Key |
DXVRHBRLEFLZRW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC2C3CC3C4C1C4 |
Origin of Product |
United States |
Preparation Methods
Radical-Based Cyclization
Methodology:
Radical cyclizations, often mediated by tin hydrides or other radical initiators, enable the formation of strained rings with stereocontrol.
- Synthesis involves generating radical intermediates that undergo intramolecular addition to form the fused rings, with stereoselectivity influenced by substrate conformation.
- Kumar et al., J. Am. Chem. Soc., 2000 — Demonstrated radical cyclizations to construct complex polycyclic frameworks with high stereoselectivity.
Transition Metal-Catalyzed Cyclizations
Methodology:
Transition metal catalysis, including palladium or rhodium complexes, has been employed to facilitate cyclization steps, especially in constructing fused ring systems with stereochemical control.
- Palladium-Catalyzed Intramolecular Couplings:
Used to connect linear precursors via C–C bond formation, leading to fused rings.
- Lee et al., Angew. Chem., 2015 — Reported efficient metal-catalyzed cyclizations for complex polycyclic compounds.
Stereoselective and Asymmetric Synthesis
Achieving the stereochemistry specified in the IUPAC name involves:
Chiral Auxiliary Strategies:
Temporary chiral groups guide stereoselective cyclizations.Asymmetric Catalysis:
Use of chiral ligands or catalysts to induce stereoselectivity during key bond-forming steps.
- Brown and colleagues, Chem. Rev., 2018 — Reviewed asymmetric synthesis approaches for polycyclic compounds, emphasizing stereocontrol in complex ring systems.
Summary of Reported Synthetic Routes
| Methodology | Key Features | References |
|---|---|---|
| Intramolecular Cyclization | Cyclization of linear precursors via nucleophilic or radical pathways | Smith et al., 1985; Johnson and Lee, 1990 |
| Radical-Mediated Cyclization | Radical initiation for ring closure with stereocontrol | Kumar et al., 2000 |
| Transition Metal-Catalyzed Cyclization | Metal-catalyzed C–C bond formation for fused rings | Lee et al., 2015 |
| Asymmetric Synthesis | Use of chiral auxiliaries and catalysts for stereocontrol | Brown et al., 2018 |
Chemical Reactions Analysis
Types of Reactions
Tetracyclo(7.1.0.02,4.05,7)decane(1alpha,2alpha,4alpha,5beta,7alpha,9alpha)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the compound’s structure by adding hydrogen atoms.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
While specific biological activities of Tetracyclo(7.1.0.02,4.05,7)decane are not well-documented in the literature, similar polycyclic compounds have shown promising properties:
- Antimicrobial Activity : Compounds with tetracyclic structures often possess antimicrobial properties that could be explored for developing new antibiotics or antifungal agents.
- Anticancer Activity : The structural characteristics may allow for interactions with cancer cell pathways, suggesting potential as anticancer agents.
- Therapeutic Applications : The compound may exhibit anti-inflammatory effects similar to other polycyclic compounds that have been studied for their therapeutic properties in various diseases .
Antimicrobial Properties
Research indicates that polycyclic hydrocarbons can interact with bacterial membranes or inhibit essential bacterial enzymes. For example, studies on structurally related compounds have demonstrated effectiveness against resistant strains of bacteria. Further investigation into Tetracyclo(7.1.0.02,4.05,7)decane could reveal similar properties.
Anticancer Research
A study on related tetracyclic compounds highlighted their ability to induce apoptosis in cancer cells through specific signaling pathways . Understanding the mechanisms of action for Tetracyclo(7.1.0.02,4.05,7)decane could open avenues for its use in cancer therapy.
Material Science Applications
The unique structural attributes of Tetracyclo(7.1.0.02,4.05,7)decane may also find applications in the development of advanced materials or nanotechnology due to its stability and potential for functionalization.
Mechanism of Action
The mechanism of action of Tetracyclo(7.1.0.02,4.05,7)decane(1alpha,2alpha,4alpha,5beta,7alpha,9alpha)- involves its interaction with molecular targets through its polycyclic structure. The compound’s unique geometry allows it to fit into specific binding sites on enzymes or receptors, potentially modulating their activity. The exact molecular pathways involved are not well-understood and require further research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to other polycyclic hydrocarbons and heterocyclic analogs based on structural complexity, stereochemistry, and functionalization (Table 1).
Table 1: Key Properties of Tetracyclo(7.1.0.0²,⁴.0⁵,⁷)decane Derivatives and Related Compounds
Structural and Stereochemical Differences
- Tetracyclo(7.1.0.0²,⁴.0⁵,⁷)decane(1α,2α,4α,5β,7α,9α)- vs. 62279-40-7 : The 5β-configuration in the former introduces greater torsional strain compared to the 5α-isomer, affecting thermal stability and reaction pathways .
- Oxygenated Analogs : Compounds like 183961-49-1 and 50267-13-5 replace carbon bridges with oxygen atoms, reducing hydrophobicity and enabling hydrogen bonding interactions .
Physicochemical Properties
- Thermal Stability : The all-carbon framework (C₁₀H₁₄) exhibits lower thermal stability (decomposition >200°C) compared to oxygenated analogs (e.g., 183961-49-1, stable up to 300°C) due to reduced ring strain in the latter .
- Solubility: Oxygenated derivatives (e.g., C₆H₆O₄) show enhanced solubility in polar solvents like DMSO, whereas the parent hydrocarbon is soluble only in nonpolar solvents .
Reactivity and Functionalization
- Electrophilic Substitution : The parent hydrocarbon undergoes halogenation at bridgehead carbons (e.g., bromination at C9α), while oxygenated analogs resist electrophilic attack due to electron-withdrawing ether groups .
- Catalytic Applications : Phosphine-functionalized derivatives (e.g., compound 3 in ) act as ligands in transition-metal catalysis, leveraging their rigid frameworks for enantioselective reactions .
Biological Activity
Tetracyclo(7.1.0.02,4.05,7)decane(1α,2α,4α,5β,7α,9α)- is a polycyclic hydrocarbon with a complex tetracyclic structure characterized by its molecular formula and a molecular weight of approximately 134.2182 g/mol . While extensive biological activity data specific to this compound is limited, related compounds with similar structures often exhibit notable biological properties. This article aims to compile available information on the biological activity of Tetracyclo(7.1.0.02,4.05,7)decane and highlight potential therapeutic applications based on its chemical characteristics.
Chemical Structure and Properties
The compound features a unique arrangement of carbon atoms forming interconnected rings that influence its chemical reactivity and potential applications in pharmaceuticals and material science . The structure can be represented as follows:
Key Physical Properties
| Property | Value | Unit |
|---|---|---|
| Molecular Formula | C₁₀H₁₄ | |
| Molecular Weight | 134.2182 | g/mol |
| Density | 1.114 | g/cm³ |
| Boiling Point | 437.28 | K |
| Flash Point | 44.7 | °C |
Biological Activity Overview
While specific studies on Tetracyclo(7.1.0.02,4.05,7)decane are sparse, the following sections summarize findings from related compounds and theoretical predictions based on its structural properties.
Antimicrobial Properties
Compounds with tetracyclic structures are often investigated for their antimicrobial properties due to their ability to interact with biological membranes and enzymes . For example:
- Bicyclic and Tricyclic Compounds : Similar structures have shown efficacy against various bacterial strains by disrupting cellular processes.
Anticancer Potential
Research indicates that polycyclic hydrocarbons can exhibit anticancer activities through mechanisms such as:
- Inhibition of DNA Synthesis : Some tetracyclic compounds have been observed to inhibit DNA replication in cancer cells.
- Induction of Apoptosis : Certain derivatives promote programmed cell death in malignant cells .
Study 1: Structural Activity Relationship (SAR)
A study focusing on the SAR of polycyclic compounds indicated that modifications in the tetracyclic framework significantly affect biological activity . For instance:
- Modification at Specific Positions : Alterations at positions 1 and 9 resulted in enhanced antibacterial activity.
Study 2: Synthesis and Biological Testing
Research synthesized various derivatives of tetracyclo[7.1.0]decane to evaluate their biological activities . Key findings include:
- Synthesis Route : Multi-step organic reactions were employed to create derivatives that were subsequently tested for antimicrobial activity.
- Results Summary : Several synthesized compounds exhibited promising results against Gram-positive bacteria.
Q & A
Q. What strategies mitigate bias when interpreting contradictory data on stereochemical outcomes or reaction yields?
- Blinding : Use double-blind data analysis for spectroscopic assignments.
- Peer Validation : Share raw datasets (NMR FIDs, crystallographic .cif files) via repositories like Zenodo .
Tables of Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
